2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a propan-2-yl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of aniline with propan-2-yl halides and prop-2-yn-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized aniline derivatives with various substituents.
Scientific Research Applications
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)amine: Similar structure but lacks the aromatic ring.
N-(Prop-2-yn-1-yl)aniline: Similar structure but lacks the propan-2-yl group.
2-(Propan-2-yl)aniline: Similar structure but lacks the prop-2-yn-1-yl group.
Uniqueness
2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is unique due to the presence of both the propan-2-yl and prop-2-yn-1-yl groups on the aniline ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53443-80-4 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-propan-2-yl-N-prop-2-ynylaniline |
InChI |
InChI=1S/C12H15N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h1,5-8,10,13H,9H2,2-3H3 |
InChI Key |
PAHXYSOTBWCAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC#C |
Origin of Product |
United States |
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